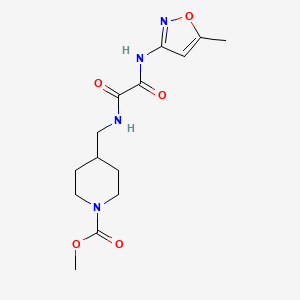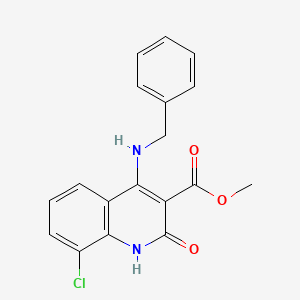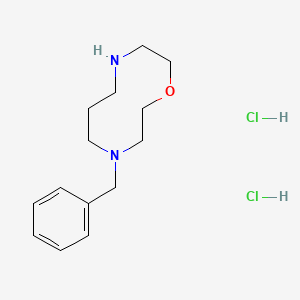![molecular formula C20H23N5O3S B2958676 6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251596-94-7](/img/structure/B2958676.png)
6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized as novel CDK2 inhibitors . These compounds were designed and synthesized based on the pyrazolo[3,4-d]pyrimidine scaffold .Scientific Research Applications
Chemical Synthesis and Biological Activities
The compound falls under the broader category of isothiazolopyrimidines, which have been a subject of research for their valuable biological activities. Research has focused on the synthesis of these compounds using various methods, including microwave-assisted techniques for higher yields and efficiency. For instance, the synthesis of compounds like 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione has been explored, showcasing the chemical versatility and potential of this chemical class (Youssef, Azab, & Youssef, 2012).
Antimicrobial Properties
Some derivatives within this chemical class have demonstrated significant antimicrobial activities. For example, studies on compounds like 6-Chloro-5-ethyl-, n-propyl- and isopropyluracils have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).
Structural Characterization and Pharmacological Properties
Structural characterization of isothiazolopyrimidine derivatives has been essential in understanding their pharmacological properties. For example, the crystal and molecular structures of certain isothiazolopyridine derivatives have been determined, influencing our understanding of their analgesic properties (Karczmarzyk & Malinka, 2008).
Synthesis and Potential Applications
The compound's class also includes a variety of novel triazolopyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, indicating a broad scope of synthesis and potential applications. These derivatives are significant due to their varied biological activities and potential pharmaceutical applications, particularly in antimicrobial and analgesic therapies (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12(2)25-18(26)16-15(21-20(25)28)17(29-22-16)19(27)24-9-7-23(8-10-24)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMJYQRGCZYJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)
![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)





![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)

![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
